![molecular formula C18H20N2 B486946 N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine CAS No. 19215-50-0](/img/structure/B486946.png)
N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” is a complex organic compound. It likely contains a butanediimine backbone with two 4-methylphenyl groups attached via nitrogen .
Molecular Structure Analysis
The molecular structure of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would depend on its specific structure and the conditions under which it is reacted .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-Butanediimine, N,N’-bis(4-methylphenyl)-” would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Axially Chiral Biheteroaryls
Research by Alajarín et al. (2008) on derivatives related to "2,3-Butanediimine, N,N'-bis(4-methylphenyl)-" highlights their utility in synthesizing axially chiral biheteroaryls. The study detailed the synthesis of bis(ketenimines) and bis(carbodiimides) from 1,4-bis(2-aminophenyl)-1,3-butadiynes, leading to axially chiral bis(benzocarbazoles) and bis(quinindolines). This innovative approach opens avenues for creating mixed biheteroaryls with potential applications in chiral materials and pharmaceuticals (Alajarín, Bonillo, Vidal, & Bautista, 2008).
Polyethylene Synthesis with Bimodal Molecular Weight Distribution
A study by Zou et al. (2007) demonstrated the use of unsymmetrical complexes of 2,3-bis(2-phenylphenyl)-butanediimine nickel(II) dibromide in ethylene polymerization to achieve polyethylene with bimodal molecular weight distribution. This methodology offers a unique approach to modify polyethylene's physical properties, making it suitable for specific industrial applications (Zou, Hu, Huang, Zhu, & Wu, 2007).
Gas Separation Polyimides
Research into polyimides derived from substituted catechol bis(etherphthalic anhydride)s by Al-Masri, Fritsch, and Kricheldorf (2000) revealed the potential of these materials in gas separation technologies. The study elaborated on a new synthetic procedure for aromatic dianhydrides, which were polycondensed with aromatic diamines, yielding polyimides that exhibited significant gas permeabilities and diffusion coefficients. Such materials are crucial for developing more efficient gas separation membranes (Al-Masri, Fritsch, & Kricheldorf, 2000).
High-Performance Polyimides with Enhanced Optical Properties
Guan et al. (2015) synthesized a series of polyimides containing pyridine and biphenyl units, aiming to understand the structure-property relationships of these high-performance polymers. The polyimides showed promising solubility, thermal, mechanical, and optical properties, making them suitable for applications requiring materials with high transparency and stability (Guan, Wang, Dang, Chen, & Zhao, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELVLYESJUGRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
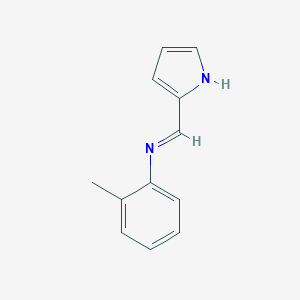
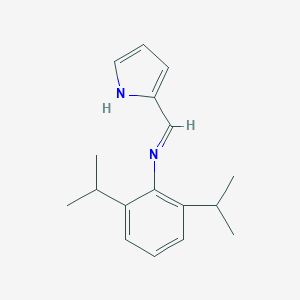
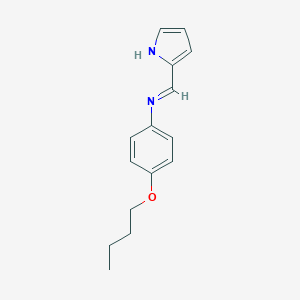
![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)
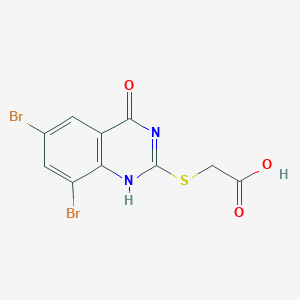
![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)
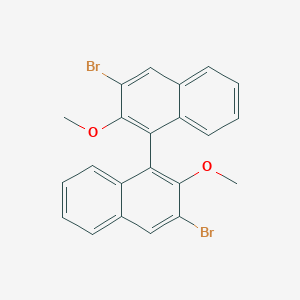
![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)
![6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487128.png)
